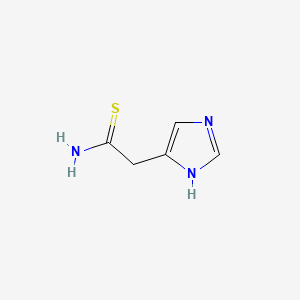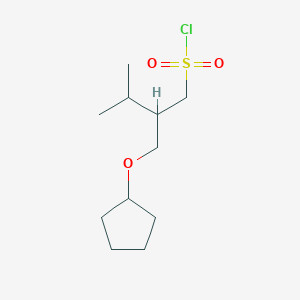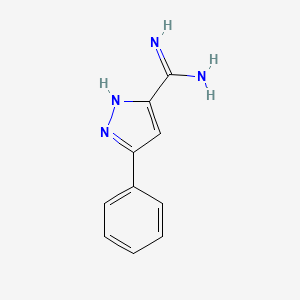
3-phenyl-1H-pyrazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1H-pyrazole-5-carboximidamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with a phenyl group at the 3-position and a carboximidamide group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H-pyrazole-5-carboximidamide typically involves the condensation of substituted aromatic aldehydes with hydrazines, followed by cyclization. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole, which is then converted to the carboximidamide derivative through further reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The phenyl group and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or other derivatives .
Applications De Recherche Scientifique
3-phenyl-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-phenyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-phenyl-1H-pyrazole-5-carboximidamide include:
- 3-phenyl-1H-pyrazole-5-carboxamide
- 3-phenyl-1H-pyrazole-5-carboxylic acid
- 3,5-diphenyl-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N4 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-phenyl-1H-pyrazole-5-carboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12)(H,13,14) |
Clé InChI |
IXEVSLYLVGVDCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

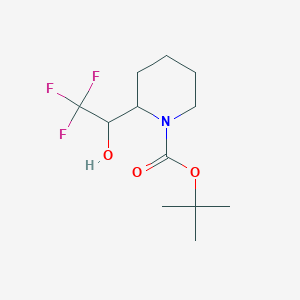
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

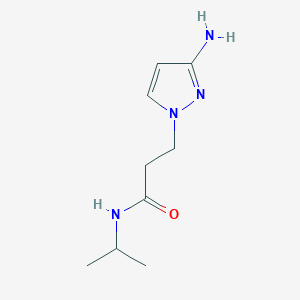
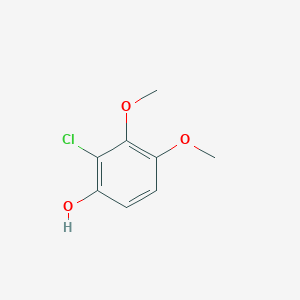
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
